ε-ロドマイシノン
説明
ε-Rhodomycinone is a bacterial metabolite that has been found in S. griseoruber. It is a precursor to rhodomycin D, which is an intermediate in the bioconversion of ε-rhodomycinone to daunorubicin and doxorubicin.
Epsilon-rhodomycinone is a carboxylic ester that is the methyl ester of (1R,2R,4S)-2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylic acid. It is a tetracenomycin, a polyphenol, a carbopolycyclic compound, a member of tetracenequinones and a methyl ester.
科学的研究の応用
抗がん剤生産
ε-ロドマイシノン: は、アントラサイクリン系抗腫瘍薬であるドキソルビシンの生合成における重要な中間体です {svg_1}. ドキソルビシンはストレプトマイセス・ペウセチウスによって産生され、白血病、ホジキンリンパ腫、膀胱がん、乳がん、胃がん、肺がん、卵巣がん、甲状腺がん、軟部肉腫、多発性骨髄腫などのさまざまながんの治療に使用されます {svg_2}. この化合物は、DNAインターカレーションと酵素阻害を介して抗増殖活性を発揮し、がん細胞の死滅につながります {svg_3}.
代謝工学
代謝工学戦略は、ε-ロドマイシノンを含む生合成経路を操作することにより、ドキソルビシンの生産を向上させるために用いられてきました {svg_4}. 二次代謝産物の産生を制御する特定の調節システムを理解し、適用することで、研究者は発酵力価を大幅に向上させることができました {svg_5}.
生産強化のための遺伝子工学
遺伝子工学技術は、ドキソルビシンの収量を増やすために使用されてきました。 これは、ストレプトマイセス・ペウセチウスにおけるε-ロドマイシノン生合成経路の改変を伴います {svg_6}. 古典的な株変異と培地最適化を組み合わせることで、研究者はドキソルビシンの生産性を高めることに成功しました {svg_7}.
抗生物質特性
抗がん剤合成における役割に加えて、ロドマイシノンは抗生物質特性を持っています。 それはストレプトマイセス・グリセオルベルに見られる細菌代謝産物であり、抗生物質活性を有する他の化合物の前駆体として役立ちます {svg_8}.
生変換研究
ε-ロドマイシノン: は、他の貴重なアントラサイクリン化合物を生産するための生変換プロセスにおける前駆体です。 これには、ダウノルビシンとドキソルビシンの合成における中間ステップであるロドマイシンDへの変換が含まれます {svg_9}.
調節システムに関する研究
ε-ロドマイシノンの生産とその後のドキソルビシンへの変換は厳密に制御されています。 この生合成の調節的側面に焦点を当てた研究は、ストレプトマイセス種における他の二次代謝産物の生産に関する洞察を提供することができます {svg_10}.
作用機序
Target of Action
Epsilon-rhodomycinone is a type of anthracycline-type polyketide, typically produced by Streptomyces peucetius . It is known to exert antiproliferative activity on cancer cells . .
Mode of Action
The mode of action of Epsilon-rhodomycinone involves two different mechanisms: intercalation and enzyme inhibition . Both of these mechanisms result in DNA disruption that ultimately leads to cell death .
Biochemical Pathways
The biosynthesis of Epsilon-rhodomycinone in Streptomyces peucetius is completed in three stages :
Result of Action
The result of Epsilon-rhodomycinone’s action is the disruption of DNA, which ultimately leads to cell death . This makes it effective against various types of cancer cells .
Action Environment
The action of Epsilon-rhodomycinone can be influenced by various environmental factors. For instance, the production of Epsilon-rhodomycinone by Streptomyces peucetius is tightly regulated, and a very low level of production is maintained in the wild-type strain . .
生化学分析
Biochemical Properties
Epsilon-rhodomycinone is involved in several biochemical reactions, primarily as an intermediate in the biosynthesis of anthracycline antibiotics . It interacts with various enzymes, proteins, and other biomolecules during its biosynthesis. For instance, epsilon-rhodomycinone is formed through the action of polyketide synthases and glycosyltransferases, which catalyze the formation of the tetracyclic ring structure and the attachment of sugar moieties, respectively . Additionally, epsilon-rhodomycinone exhibits antimicrobial properties, acting as an antimicrobial agent that kills or slows the growth of microorganisms, including bacteria, viruses, fungi, and protozoans .
Cellular Effects
Epsilon-rhodomycinone exerts significant effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, epsilon-rhodomycinone and its derivatives, such as doxorubicin, exhibit antiproliferative activity by intercalating into DNA and inhibiting topoisomerase II, leading to DNA disruption and cell death . This compound also affects normal cells, causing cytotoxicity and potential side effects, which are important considerations in its therapeutic use.
Molecular Mechanism
The molecular mechanism of epsilon-rhodomycinone involves several key interactions at the molecular level. Epsilon-rhodomycinone exerts its effects by binding to DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks and ultimately results in cell death. Additionally, epsilon-rhodomycinone can generate reactive oxygen species (ROS), which further contribute to its cytotoxic effects . These molecular interactions highlight the compound’s potent anticancer activity and its potential for therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of epsilon-rhodomycinone can change over time due to its stability, degradation, and long-term effects on cellular function. Epsilon-rhodomycinone is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that epsilon-rhodomycinone and its derivatives can induce resistance in cancer cells, necessitating the development of combination therapies to overcome this challenge . Additionally, the compound’s cytotoxic effects can persist over time, leading to sustained inhibition of cell proliferation and potential therapeutic benefits.
Dosage Effects in Animal Models
The effects of epsilon-rhodomycinone vary with different dosages in animal models. At lower doses, epsilon-rhodomycinone exhibits significant anticancer activity with minimal toxicity . At higher doses, the compound can cause severe toxic effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity . These adverse effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic response, emphasizing the need for precise dosing in clinical applications.
Metabolic Pathways
Epsilon-rhodomycinone is involved in several metabolic pathways, including the biosynthesis of anthracycline antibiotics . The compound interacts with various enzymes and cofactors during its metabolism. For instance, epsilon-rhodomycinone is converted to daunorubicin and doxorubicin through a series of enzymatic reactions involving glycosylation, methylation, decarboxylation, and hydroxylation . These metabolic pathways are crucial for the production of clinically important anticancer drugs and highlight the compound’s role in secondary metabolism.
Transport and Distribution
Epsilon-rhodomycinone is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, epsilon-rhodomycinone can be transported into cells via active transport mechanisms and subsequently accumulate in specific cellular compartments . This distribution pattern is essential for the compound’s therapeutic effects, as it ensures that the drug reaches its target sites within the cells.
Subcellular Localization
The subcellular localization of epsilon-rhodomycinone plays a crucial role in its activity and function. Epsilon-rhodomycinone can localize to specific cellular compartments, such as the nucleus, where it exerts its effects on DNA . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution is essential for the compound’s mechanism of action and its ability to induce cytotoxic effects in cancer cells.
特性
IUPAC Name |
methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,10,16,23-24,27-28,30H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFOXRACBORDCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943792 | |
Record name | Methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21288-60-8 | |
Record name | E-Rhodomycinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Epsilon-rhodomycinone has the molecular formula C21H22O8 and a molecular weight of 402.4 g/mol. []
A: Structural characterization often relies on NMR spectroscopy. For instance, NMR was instrumental in confirming the anomeric purity and configuration of various epsilon-rhodomycinone glycosides. []
A: Epsilon-rhodomycinone is biosynthesized from simpler molecules through a series of enzymatic reactions in certain Streptomyces species. This pathway begins with aklanonic acid, which is methylated, cyclized, and reduced to form aklavinone. Aklavinone is then hydroxylated at the C-11 position by a specific hydroxylase, yielding epsilon-rhodomycinone. []
A: Research suggests that there may be at least two pathways leading to daunorubicin glycosides, with epsilon-rhodomycinone acting as an intermediate in one of these pathways. []
A: Key enzymes include aklanonic acid methyltransferase, aklaviketone reductase, and aklavinone 11-hydroxylase (encoded by the dnrF gene). [, ]
A: Yes, genetic manipulation can significantly impact epsilon-rhodomycinone production. For example, introducing the dnrR1 DNA segment into Streptomyces peucetius resulted in a tenfold increase in epsilon-rhodomycinone production. [] Similarly, disruption of the rhoG gene in Streptomyces violaceus led to the accumulation of epsilon-rhodomycinone and a loss of beta-rhodomycin production. []
A: Yes, epsilon-rhodomycinone can be converted into other anthracyclines through enzymatic modifications. For example, it can be glycosylated to form rhodomycin D by the action of glycosyltransferases. [, ]
A: Glycosylation, the attachment of sugar moieties, is crucial for the biological activity of many anthracyclines, influencing their DNA-binding ability and antitumor activity. []
A: Yes, through a series of enzymatic reactions involving DoxA, DauK, and DauP, epsilon-rhodomycinone glycoside (rhodomycin D) can be converted to doxorubicin. []
A: These anthracyclines intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to cell death. []
A: Research is ongoing to explore the use of epsilon-rhodomycinone and its analogs as potential scaffolds for developing new anticancer drugs with improved efficacy and safety profiles. []
A: Modifications at different positions on the epsilon-rhodomycinone molecule can significantly alter the biological activity of its derivatives. For instance, the introduction of a methyl group at the C-11 position can reduce antitumor activity, as observed with the 11-methyl ether of carminomycin. []
A: The type and configuration of the sugar attached to epsilon-rhodomycinone significantly influence the biological activity of the resulting glycosides. [, ]
A: Epsilon-rhodomycinone is primarily produced by various strains of Streptomyces, including S. peucetius, S. coeruleorubidus, S. violaceus, and S. griseoruber. [, , , , , , , , , , ]
A: Factors such as media composition, carbon source, temperature, pH, and aeration can significantly influence epsilon-rhodomycinone production. Optimization of these parameters is crucial for maximizing yields. [, , , ]
A: Challenges include low production titers, the complexity of fermentation processes, and the potential for strain degeneration. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。